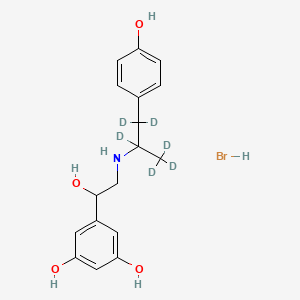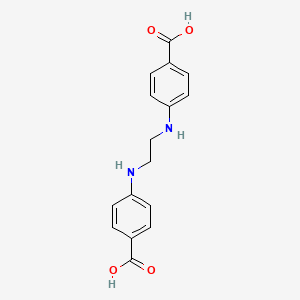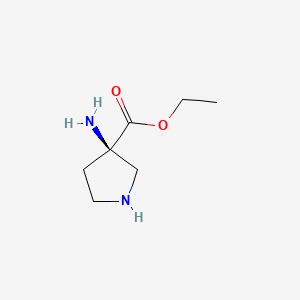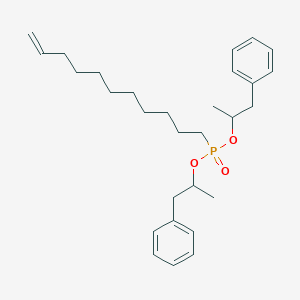
Fenoterol-d6 Hydrobromide
Overview
Description
Fenoterol-d6 Hydrobromide is the deuterium labeled Fenoterol Hydrobromide . It is a sympathomimetic agent, a selective and orally active β2-adrenoceptor agonist . Fenoterol Hydrobromide is an effective bronchodilator and can be used for bronchospasm associated with asthma, bronchitis, and other obstructive airway diseases .
Molecular Structure Analysis
The molecular weight of this compound is 390.3 and the molecular formula is C17H16D6BrNO4 . The SMILES representation is OC(C=C1)=CC=C1C([2H])([2H])C(C([2H])([2H])[2H])([2H])NCC(C2=CC(O)=CC(O)=C2)O.Br .Physical and Chemical Properties Analysis
This compound appears as an off-white to light green solid . It has a molecular weight of 390.3 and a molecular formula of C17H16D6BrNO4 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications
Pharmacological Properties and Therapeutic Efficacy
Fenoterol is a beta-2 adrenoceptor agonist known for its bronchodilator properties. It's primarily used in the treatment of bronchospasm associated with asthma, bronchitis, and other obstructive airway diseases. The efficacy of Fenoterol has been documented in both adults and children, showing effectiveness in preventing exercise-induced asthma and in managing acute asthma attacks (Heel et al., 1977).
Bronchodilator Therapies in Asthma and COPD
A combination of Ipratropium Bromide and Fenoterol Hydrobromide, known as Berodual®, has been formulated for treating asthma and Chronic Obstructive Pulmonary Disease (COPD). This combination, delivered via Respimat® Soft Mist™ Inhaler, offers similar therapeutic efficacy and safety to traditional pressurized metered dose inhalers but with a reduced nominal dose of the medication. This development marks a significant step in inhalation therapy, providing effective bronchodilator therapy with an environmentally friendly delivery system (Kässner et al., 2012).
New Beta 2-Adrenergic Agonist Aerosols
The pharmacological landscape of beta-2 adrenergic agonists, which includes Fenoterol Hydrobromide, is ever-evolving. These agents are crucial in the management of respiratory conditions like asthma. Although Fenoterol contains a potent beta-2 adrenergic agonist dose per puff, when compared to newer agents like bitolterol mesylate in equipotent doses, it doesn't offer a significant advantage. However, understanding the variable dose-response characteristics and patient technique are essential in optimizing the use of beta-2 adrenergic agonist aerosols (Kelly, 1985).
Comments on Acute Studies
The combination of Fenoterol and Ipratropium Bromide has been studied for the treatment and prevention of bronchospasm. The studies indicate that the combination of anticholinergic and beta 2-adrenergic drugs is justified, as it results in prolonged bronchospasmolytic and antibronchoconstrictive effects with halved doses of beta 2-agonist, showcasing the potential of fenoterol in combination therapies (Del Bono, 1986).
Pharmacological Prevention of Exercise-Induced Bronchospasm
In pediatric populations, the effectiveness of Fenoterol in inhibiting exercise-induced bronchospasm has been evaluated, comparing it with other drugs like Disodium Cromoglycate and Ipratropium Bromide. The study highlighted Fenoterol's efficacy in managing airways hyperreactivity, a crucial aspect in asthma treatment (Verini et al., 1983).
Mechanism of Action
Target of Action
Fenoterol-d6 Hydrobromide primarily targets the Beta-2 adrenergic receptor . This receptor plays a crucial role in the regulation of bronchial smooth muscle tone and lung function .
Mode of Action
As a Beta-2 adrenergic receptor agonist, this compound interacts with its targets by binding to these receptors, leading to their activation . This activation causes relaxation of bronchial smooth muscle, resulting in bronchodilation and increased bronchial airflow .
Biochemical Pathways
The activation of Beta-2 adrenergic receptors by this compound leads to a cascade of biochemical reactions. These reactions involve the conversion of ATP to cyclic AMP (cAMP) via the enzyme adenylate cyclase. The increase in cAMP levels results in the relaxation of bronchial smooth muscle and inhibition of the release of mediators of immediate hypersensitivity from cells, especially from mast cells .
Pharmacokinetics
It is known that fenoterol is rapidly absorbed following oral ingestion or inhalation and is then conjugated primarily with sulphuric acid in humans . The metabolism of this compound occurs in the liver .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the relaxation of bronchial smooth muscle, leading to bronchodilation . This results in increased bronchial airflow, thereby alleviating symptoms associated with conditions such as asthma and chronic obstructive airway disease .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its action. For example, the risk or severity of adverse effects can be increased when Fenoterol is combined with certain other drugs . Additionally, the patient’s physiological condition, such as liver function, can also impact the drug’s metabolism and efficacy .
Safety and Hazards
Future Directions
While specific future directions for Fenoterol-d6 Hydrobromide are not mentioned in the search results, it is known that Fenoterol is used for the symptomatic treatment of asthma . As a beta-2 adrenergic agonist and bronchodilator, it may continue to be used in the treatment of bronchospasm associated with asthma, bronchitis, and other obstructive airway diseases .
Biochemical Analysis
Biochemical Properties
Fenoterol-d6 Hydrobromide, like its parent compound Fenoterol, acts as a beta-2 adrenergic agonist . It interacts with beta-2 adrenergic receptors, which are proteins located in the lungs . The interaction between this compound and these receptors leads to relaxation of bronchial smooth muscle, bronchodilation, and increased bronchial airflow .
Cellular Effects
This compound has a significant impact on various types of cells, particularly those in the lungs. By binding to beta-2 adrenergic receptors, it causes relaxation of bronchial smooth muscle cells . This leads to bronchodilation, which helps alleviate symptoms of asthma and other obstructive airway diseases .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to beta-2 adrenergic receptors . This binding stimulates these receptors, leading to a cascade of intracellular events that ultimately result in the relaxation of bronchial smooth muscle . This mechanism is crucial for its role as a bronchodilator .
Temporal Effects in Laboratory Settings
Its parent compound, Fenoterol, is known to have a rapid onset of action, with about 60% of the maximum response reached within a few minutes after inhalation .
Metabolic Pathways
This compound is likely to follow similar metabolic pathways as Fenoterol. Fenoterol is rapidly absorbed following oral ingestion or inhalation and is then primarily conjugated with sulfuric acid .
Subcellular Localization
Given its role as a beta-2 adrenergic agonist, it is likely that it localizes to the cell membrane where the beta-2 adrenergic receptors are located .
Properties
IUPAC Name |
5-[2-[[1,1,1,2,3,3-hexadeuterio-3-(4-hydroxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]benzene-1,3-diol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4.BrH/c1-11(6-12-2-4-14(19)5-3-12)18-10-17(22)13-7-15(20)9-16(21)8-13;/h2-5,7-9,11,17-22H,6,10H2,1H3;1H/i1D3,6D2,11D; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGZRQMALQBXAIQ-JOJSIGTQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)O)NCC(C2=CC(=CC(=C2)O)O)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])C1=CC=C(C=C1)O)NCC(C2=CC(=CC(=C2)O)O)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60747782 | |
| Record name | 5-(1-Hydroxy-2-{[1-(4-hydroxyphenyl)(~2~H_6_)propan-2-yl]amino}ethyl)benzene-1,3-diol--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1286129-04-1 | |
| Record name | 5-(1-Hydroxy-2-{[1-(4-hydroxyphenyl)(~2~H_6_)propan-2-yl]amino}ethyl)benzene-1,3-diol--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-Methylbenz[a]anthracene-d3](/img/structure/B588285.png)


![Pyrimido[2,1-c][1,2,4]triazepine-7(1H)-thione, 9-(1,1-dimethylethyl)-](/img/no-structure.png)
![2-Methylbenz[a]anthracene-d14](/img/structure/B588290.png)


